4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate
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Overview
Description
4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzyl-substituted aldehyde with an ethyl-substituted amine, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of acid catalysts and refluxing solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments .
Mechanism of Action
The mechanism of action of 4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Similar in structure and biological activity, often used in drug development.
Imidazole derivatives: Another class of heterocyclic compounds with comparable chemical properties and applications.
Quinolone derivatives: Known for their antimicrobial properties and used in medicinal chemistry .
Uniqueness
4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate stands out due to its specific substituents, which confer unique chemical reactivity and potential applications. Its combination of benzyl, ethyl, and methyl groups makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-O-benzyl 2-O-ethyl 3-ethyl-2-methylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C18H21NO4/c1-4-15-14(11-19-18(15,3)17(21)22-5-2)16(20)23-12-13-9-7-6-8-10-13/h6-11H,4-5,12H2,1-3H3 |
InChI Key |
MKBWVDGNFHPDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC1(C)C(=O)OCC)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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